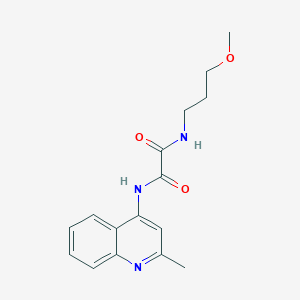

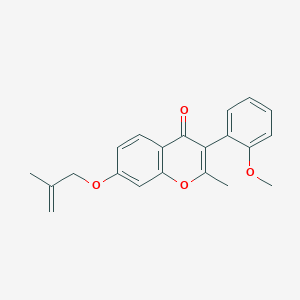

3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-methoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” is a type of organic compound. It contains a chromen-4-one moiety, which is a common structural feature in many natural products and pharmaceuticals . The methoxy and methylallyl groups attached to the phenyl and chromen moieties, respectively, could potentially influence the compound’s physical, chemical, and biological properties.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the chromen-4-one core and the attached groups. The chromen-4-one moiety is a common structural feature in many natural products and pharmaceuticals, and its reactivity has been studied in various chemical reactions .Aplicaciones Científicas De Investigación

Antibacterial Activity

Research on 4-hydroxy-chromen-2-one derivatives, closely related to the queried compound, demonstrates significant antibacterial effects. Studies have synthesized and characterized various compounds for their antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Phototransformation and Novel Synthesis

The phototransformation of chromen-4-ones has been explored, indicating regioselective photocyclisation and dealkoxylation properties. This research outlines the formation of exotic tetracyclic scaffolds upon UV light irradiation, suggesting applications in synthesizing novel organic compounds with unique structures (Khanna et al., 2015).

Antimicrobial and Antifungal Activity

Novel chromen-2-one derivatives have been synthesized and demonstrated significant antimicrobial and antifungal activities. This includes the development of compounds showing comparable or superior effectiveness to standard treatments, highlighting their potential in treating various infections (Mandala et al., 2013).

Photovoltaic Applications

Chromen-2-one-based organic dyes have been investigated for their electronic and photovoltaic properties, especially in applications for dye-sensitized solar cells. This research demonstrates the potential of chromen-2-one derivatives in improving light-capturing and electron injection capabilities, thus enhancing photoelectric conversion efficiency in solar energy technologies (Gad et al., 2020).

Anticoagulant Activities

Isoxazoline chromene derivatives exhibit notable anticoagulant activities, suggesting potential therapeutic applications in preventing blood clots. This synthesis and pharmacological evaluation of new compounds underscore the versatility of chromen-2-one derivatives in medical applications, specifically in managing conditions requiring anticoagulation therapy (Zghab et al., 2017).

Mecanismo De Acción

Target of Action

Without specific studies on this compound, it’s challenging to identify its primary targets. Chromen-4-one derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects . These activities suggest that the compound could interact with a variety of molecular targets, such as enzymes involved in inflammatory responses or cancer cell proliferation.

Biochemical Pathways

Again, without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Based on the biological activities of similar compounds, it could potentially affect pathways related to inflammation, oxidative stress, cell proliferation, or microbial growth .

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-13(2)12-24-15-9-10-17-19(11-15)25-14(3)20(21(17)22)16-7-5-6-8-18(16)23-4/h5-11H,1,12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDMBEMLICOQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2977223.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2977225.png)

![N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-N'-(3-methylphenyl)urea](/img/structure/B2977229.png)

![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B2977236.png)

![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)